2-Bromo-6-methylpyrazine
Overview
Description
2-Bromo-6-methylpyrazine is a brominated derivative of methylpyrazine, which is a heterocyclic aromatic organic compound. While the specific compound 2-bromo-6-methylpyrazine is not directly discussed in the provided papers, related compounds and their synthesis, properties, and applications are extensively covered. These related compounds serve as important intermediates in pharmaceutical and chemical synthesis.
Synthesis Analysis
The synthesis of related pyrazine compounds involves various methods, including multicomponent reactions, electrocatalytic processes, and Hofmann degradation. For instance, 2-bromo-6-isocyanopyridine has been synthesized as a convertible isocyanide for multicomponent chemistry, demonstrating its utility in the efficient synthesis of complex molecules like opioids . Electrocatalytic carboxylation has been used to convert 2-amino-5-bromopyridine to 6-aminonicotinic acid, highlighting a method that avoids the use of toxic solvents . Additionally, the synthesis of 2-methylpyrazine through catalytic reactions involving ethylene diamine and propylene glycol has been reported, with the use of promoted copper catalysts . A similar approach is described for the synthesis of 2-bromo-5-methylpyrazine, which involves a series of reactions starting from 5-methylpyrazine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by the presence of nitrogen atoms in the ring, which significantly influences their chemical behavior. The crystal and molecular structure of tetramethylpyrazine complexes has been studied, providing insights into the dynamics of methyl groups and the formation of hydrogen bonds in these compounds . The experimental electron density of bis(heterocyclic) azines, such as 6,6′-bis(chloromethyl)-2,2′-bipyrazine, has been determined, offering a deeper understanding of the reactivity of these molecules .
Chemical Reactions Analysis
Pyrazine derivatives undergo various chemical reactions, including nucleophilic substitutions, oxidative couplings, and reactions with electrophiles. The reactivity of 2,5-diamino-3,6-dicyanopyrazine in the synthesis of fluorescent dyes is an example of the versatility of pyrazine compounds in chemical transformations . The reactivity of bipyrazine rings towards nucleophiles has been explained through allylic substitution and rearrangement mechanisms, which are crucial for the synthesis of monofunctionalized bipyrazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure and substituents. For example, the fluorescent properties of 2,5-diamino-3,6-dicyanopyrazine dyes are directly related to their intramolecular charge-transfer chromophoric system, and modifications to the amino and cyano groups result in shifts in absorption and fluorescence . The electron density distribution of bis(heterocyclic) azines provides insights into their potential reactivity in metal complexation .
Scientific Research Applications
Synthesis of Functionalized Pyrazin-2(1 H)-ones
Research demonstrates the synthesis of various 3,6-difunctionalized 1-methylpyrazin-2(1 H)-ones using 6-chloro-1-methylpyrazin-2(1 H)-one with Grignard reactants, followed by quenching with different electrophiles. This process signifies a novel method of tele-nucleophilic substitution of hydrogen, offering pathways for further selective transformations (Mampuys et al., 2019).
Synthesis of Polyols of Tetramethylpyrazine
Tetramethylpyrazine has been transformed into 2,3,5-triacetoxymethyl-6-methylpyrazine and 2,3,5,6-tetracetoxymethylpyrazine through bromination and esterification. These compounds were further hydrolyzed into their respective hydroxymethyl counterparts. The structures of these compounds were validated using various spectroscopic techniques (Cui Xiao-bing, 2010).
Corrosion Inhibition Performance
Some pyrazine derivatives have shown potential as corrosion inhibitors. Specifically, 2-methylpyrazine, 2-aminopyrazine, and 2-amino-5-bromopyrazine demonstrated significant inhibitory effects on steel corrosion, with their adsorption properties and reactivity parameters thoroughly investigated. This insight is crucial for industrial applications where material durability is essential (Obot & Gasem, 2014).
Molecular Dynamics and Density Functional Theory Study
A detailed theoretical study on the corrosion inhibitory action of substituted pyrazine derivatives on steel surfaces was conducted. The study involved Density Functional Theory calculations and Molecular Dynamics simulations, providing a comprehensive understanding of the molecules' properties related to their potential as corrosion inhibitors. Theoretical results align well with experimental outcomes, enhancing our understanding of the inhibitory performance of these compounds (Sourav Kr et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFFNSANFKOYSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650107 | |
Record name | 2-Bromo-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methylpyrazine | |
CAS RN |
914452-71-4 | |
Record name | 2-Bromo-6-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914452-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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